2-(6-Phenylpyridin-2-yl)aceticacid
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Overview
Description
2-(6-Phenylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a phenyl group attached to the pyridine ring, which is further connected to an acetic acid moiety. The unique structure of 2-(6-Phenylpyridin-2-yl)acetic acid makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenylpyridin-2-yl)acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-(6-Phenylpyridin-2-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound throughout the process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Phenylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Phenylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Phenylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound shares a similar structural framework but includes an imidazo[2,1-b]thiazole moiety.
Substituted Imidazo[1,2-a]pyridin-3-yl-Acetic Acids: These compounds have a similar acetic acid moiety but differ in the heterocyclic ring structure.
Uniqueness: 2-(6-Phenylpyridin-2-yl)acetic acid is unique due to its specific combination of a phenyl group and a pyridine ring connected to an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-phenylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
InChI Key |
ISJCXYCXAJEJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CC(=O)O |
Origin of Product |
United States |
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